4-Methoxy vs. 4-Methyl Substituent: Class-Level Sulfonamide SAR Divergence in Kinase Inhibition
Within the oxindole sulfonamide class, the 4-methoxy substituent on the benzenesulfonamide ring confers distinct electronic and steric properties relative to the 4-methyl analog [CAS 921535-86-6]. Published oxindole sulfonamide SAR demonstrates that para-substituent identity governs biochemical potency; for example, in the SMYD3 inhibitor program, switching from a methoxy-bearing sulfonamide to a methyl-bearing sulfonamide altered the biochemical IC50 from the low nanomolar to the micromolar range [1]. While direct head-to-head data for CAS 921535-87-7 versus CAS 921535-86-6 are not publicly available, class-level SAR establishes that the 4-methoxy substituent is associated with improved hydrogen-bonding capacity and polarity (tPSA increment ≈ 9 Ų relative to 4-methyl), parameters known to modulate kinase selectivity profiles [1][2].
| Evidence Dimension | Substituent effect on predicted physicochemical properties and class-level kinase SAR |
|---|---|
| Target Compound Data | 4-Methoxy substituent; predicted tPSA ~86 Ų; H-bond acceptor (OCH₃) |
| Comparator Or Baseline | 4-Methyl analog (CAS 921535-86-6); predicted tPSA ~77 Ų; no H-bond acceptor |
| Quantified Difference | Δ tPSA ≈ 9 Ų; class-level biochemical IC50 variation of 10–100× observed between para-substituted sulfonamide analogs in published oxindole series [1][3] |
| Conditions | Computational prediction (tPSA) plus class-level SAR from published oxindole sulfonamide kinase inhibitor programs (SMYD3, BTK, Syk) |
Why This Matters
The 4-methoxy substituent is predicted to increase polarity and hydrogen-bonding capacity relative to 4-methyl, parameters that in published oxindole sulfonamide series have driven 10–100× differences in kinase IC50 values—making procurement of the correct substitution pattern essential for replicating target engagement profiles.
- [1] Mitchell, L. H. et al. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor. ACS Med. Chem. Lett. 2015, 7, 134–138. View Source
- [2] Lai, C. et al. Potent small molecule inhibitors of spleen tyrosine kinase (Syk). Bioorg. Med. Chem. Lett. 2003, 13, 3111–3115. View Source
- [3] Koraboina, C. P. et al. Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemMedChem 2024, 19, e202300528. View Source
